Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-
Brand Name: Vulcanchem
CAS No.: 143543-83-3
VCID: VC11141373
InChI: InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2
SMILES: C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C11H10ClNOS2
Molecular Weight: 271.8 g/mol

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-

CAS No.: 143543-83-3

Cat. No.: VC11141373

Molecular Formula: C11H10ClNOS2

Molecular Weight: 271.8 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- - 143543-83-3

Specification

CAS No. 143543-83-3
Molecular Formula C11H10ClNOS2
Molecular Weight 271.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone
Standard InChI InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2
Standard InChI Key MKBJBPCBPAJWIV-UHFFFAOYSA-N
SMILES C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- is systematically named according to IUPAC guidelines as 1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone. The structure comprises three key components:

  • A 4-chlorophenyl group attached to an ethanone backbone, providing aromaticity and electron-withdrawing characteristics.

  • A thiazole ring in its 4,5-dihydro form, contributing to heterocyclic reactivity.

  • A sulfanyl (-S-) bridge linking the ethanone and thiazole moieties, enhancing conformational flexibility.

The canonical SMILES representation (C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl) and InChIKey (MKBJBPCBPAJWIV-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic profile.

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValueMethod/Reference
Molecular Weight271.8 g/molCalculated
Solubility31.2 µg/mLExperimental
LogP~2.8 (estimated)Computational
Vapor Pressure<0.1 mmHg at 25°CPredicted

The compound’s moderate lipophilicity (LogP ~2.8) aligns with guidelines for blood-brain barrier penetration, suggesting potential central nervous system (CNS) activity. Its low vapor pressure indicates stability under ambient conditions, favoring laboratory handling.

Synthesis and Preparation Strategies

General Synthetic Pathways

While explicit protocols for this compound remain undisclosed, its structure suggests a multi-step synthesis involving:

  • Friedel-Crafts Acylation: Introduction of the 4-chlorophenyl group to an ethanone precursor using aluminum chloride (AlCl₃) as a catalyst.

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones to construct the 4,5-dihydrothiazole moiety .

  • Sulfanyl Bridge Installation: Nucleophilic substitution between a thiol-containing thiazoline intermediate and a chloroethanone derivative.

A hypothetical reaction sequence is illustrated below:

4-Chlorophenylacetyl chloride+Thiazoline-2-thiolBaseTarget Compound+HCl\text{4-Chlorophenylacetyl chloride} + \text{Thiazoline-2-thiol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

This route mirrors methods used for analogous thiazole derivatives, where base-mediated coupling ensures efficient sulfur-carbon bond formation .

Challenges in Optimization

Key challenges include:

  • Regioselectivity: Ensuring proper orientation during thiazole ring closure to avoid isomeric byproducts.

  • Purification: Separating the target compound from unreacted starting materials, given its moderate solubility in common organic solvents.

  • Scale-Up: Transitioning from milligram to gram-scale synthesis while maintaining yield, which typically requires inert atmospheres and controlled temperatures .

Applications in Medicinal Chemistry

Pharmacophoric Features

The compound’s structure embodies critical pharmacophoric elements:

  • Chlorophenyl Group: Enhances binding to hydrophobic pockets in enzyme active sites, as seen in COX-2 inhibitors.

  • Thiazole Ring: Imparts hydrogen-bonding capacity and π-stacking interactions, common in antiviral and anticancer agents .

  • Sulfanyl Linker: Modulates electron distribution, potentially improving metabolic stability compared to oxygen or nitrogen analogs.

Analytical Characterization

Spectroscopic Data

While mass spectral data for the target compound is unavailable, the NIST WebBook provides insights into analogous structures. For example, 1-(4,5-dihydro-2-thiazolyl)ethanone (CAS 29926-41-8) shows a base peak at m/z 129.18 corresponding to the molecular ion [M]⁺ . Key fragmentation patterns include:

  • Loss of CO (28 Da) from the ethanone group.

  • Cleavage of the thiazole ring, yielding ions at m/z 85 and 44 .

Chromatographic Behavior

Gas chromatography (GC) analysis of similar compounds on a DB-5MS column reveals retention indices (RI) of ~1110, with peak symmetry influenced by the sulfanyl group’s polarity . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients are recommended for purity assessment.

Future Research Directions

Priority Areas

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce waste.

  • Target Identification: High-throughput screening against kinase and protease libraries.

  • Toxicokinetics: Assessing metabolic pathways using hepatic microsome assays.

Collaborative Opportunities

Partnerships with academic institutions could accelerate discovery, leveraging X-ray crystallography for target engagement studies and machine learning for analog design .

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